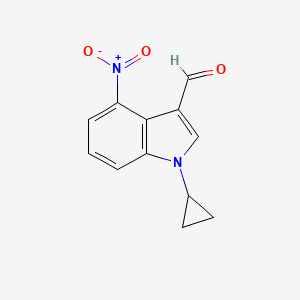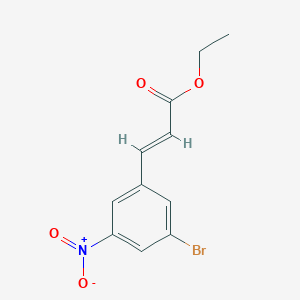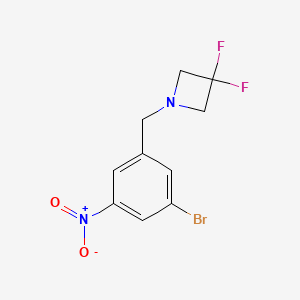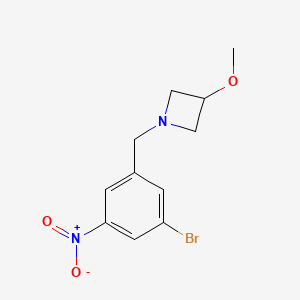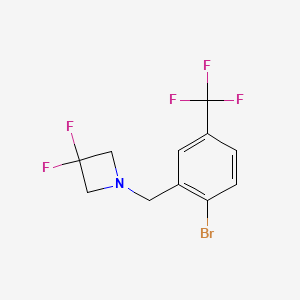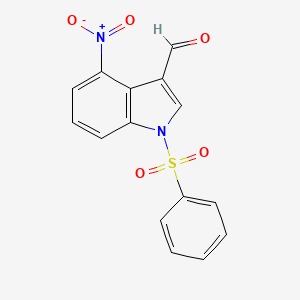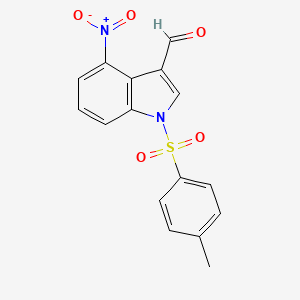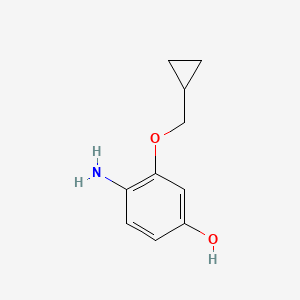
4-Amino-3-(cyclopropylmethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(cyclopropylmethoxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol derivatives.
Cyclopropylmethoxylation: The phenol derivative undergoes an etherification reaction with cyclopropylmethanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the cyclopropylmethoxy group.
Nitration: The intermediate product is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro group (-NO2) at the desired position on the aromatic ring.
Reduction: The nitro group is subsequently reduced to an amino group using reducing agents such as iron powder (Fe) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation with palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing conditions and agents used.
Substitution: The amino group and phenol ring allow for electrophilic and nucleophilic substitution reactions. Halogenation, sulfonation, and alkylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and other peroxides.
Reduction: Fe/HCl, Pd/C with H2, and sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), alkyl halides (R-X), and sulfonating agents (SO3, H2SO4).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino alcohols and other reduced forms.
Substitution: Halogenated, sulfonated, and alkylated phenol derivatives.
Scientific Research Applications
4-Amino-3-(cyclopropylmethoxy)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Amino-3-(cyclopropylmethoxy)phenol exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, altering their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Redox Reactions: The phenolic and amino groups participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
4-Amino-3-methylphenol: Similar structure but with a methyl group instead of a cyclopropylmethoxy group.
4-Amino-3-ethoxyphenol: Contains an ethoxy group instead of a cyclopropylmethoxy group.
4-Amino-3-(methoxymethyl)phenol: Features a methoxymethyl group instead of a cyclopropylmethoxy group.
Uniqueness: 4-Amino-3-(cyclopropylmethoxy)phenol is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-amino-3-(cyclopropylmethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7,12H,1-2,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCREVZXUXBXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8155598.png)
![4-(Benzyloxy)-3'-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8155605.png)
![4-(Benzyloxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B8155606.png)
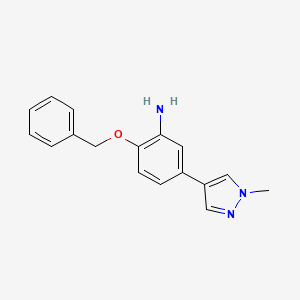
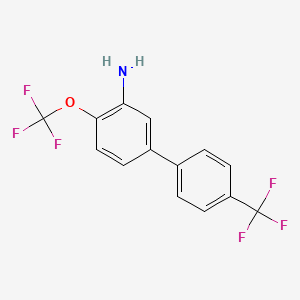
![4'-Chloro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8155616.png)
